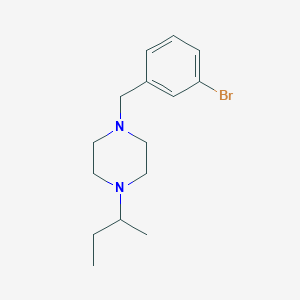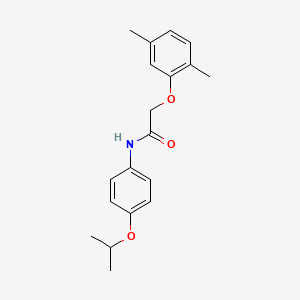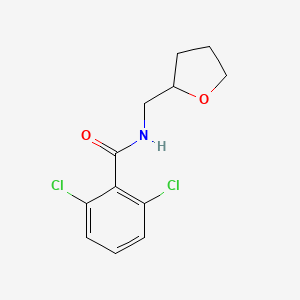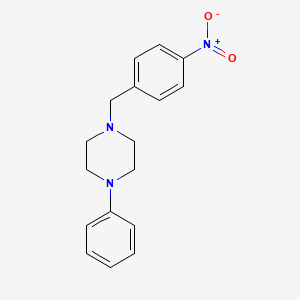
2-chloro-N-(8-ethoxy-5-quinolinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(8-ethoxy-5-quinolinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CQEB and is a member of the quinoline family of compounds. The compound has been found to have a wide range of biological activities, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-chloro-N-(8-ethoxy-5-quinolinyl)benzamide is complex and not fully understood. However, it has been hypothesized that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-chloro-N-(8-ethoxy-5-quinolinyl)benzamide has been found to have a wide range of biochemical and physiological effects. The compound has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound has also been found to induce the production of reactive oxygen species, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-(8-ethoxy-5-quinolinyl)benzamide in lab experiments is its wide range of biological activities. The compound has been found to have antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on 2-chloro-N-(8-ethoxy-5-quinolinyl)benzamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of the specific enzymes and pathways that are targeted by the compound, which may lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to explore the potential applications of this compound in the treatment of viral infections and other diseases.
Synthesis Methods
The synthesis of 2-chloro-N-(8-ethoxy-5-quinolinyl)benzamide is a complex process that involves several steps. The compound can be synthesized using a variety of methods, including the reaction of 8-ethoxy-5-quinolinecarboxylic acid with thionyl chloride, followed by reaction with 2-amino-4-chlorobenzamide. The resulting product is then purified using a series of chromatographic techniques.
Scientific Research Applications
2-chloro-N-(8-ethoxy-5-quinolinyl)benzamide has been extensively studied for its potential applications in scientific research. The compound has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. The compound has also been found to inhibit the growth of several types of cancer cells, making it a promising candidate for further research.
properties
IUPAC Name |
2-chloro-N-(8-ethoxyquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-16-10-9-15(13-7-5-11-20-17(13)16)21-18(22)12-6-3-4-8-14(12)19/h3-11H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZJEPMIUXWSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(8-ethoxyquinolin-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)


![1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate](/img/structure/B5146760.png)




![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(4-pyrimidinylmethyl)amine](/img/structure/B5146816.png)
![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)